Cas no 1806959-41-0 (2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde)

2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde
-
- Inchi: 1S/C8H3F2N3O3/c9-8(10)5-1-4(3-14)7(13(15)16)6(2-11)12-5/h1,3,8H
- InChI Key: OVJTXJJJQLKSCB-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=O)C(=C(C#N)N=1)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 335
- XLogP3: 0.9
- Topological Polar Surface Area: 99.6
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029039369-500mg |
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde |
1806959-41-0 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
Alichem | A029039369-250mg |
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde |
1806959-41-0 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
Alichem | A029039369-1g |
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde |
1806959-41-0 | 95% | 1g |
$2,981.85 | 2022-03-31 |
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde Related Literature
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde
Introduction to 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde (CAS No. 1806959-41-0)
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde, identified by the CAS number 1806959-41-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nitropyridine class, characterized by its nitro and cyano functional groups, which contribute to its unique reactivity and potential applications. The presence of a difluoromethyl substituent further enhances its chemical properties, making it a valuable intermediate in synthetic chemistry.
The structural framework of 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde encompasses a pyridine core, which is a common scaffold in many biologically active molecules. The pyridine ring is functionalized with a cyano group at the 2-position, a nitro group at the 3-position, and a carboxaldehyde moiety at the 4-position. Additionally, the difluoromethyl group at the 6-position introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity. This combination of substituents makes it an intriguing candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their diverse biological activities. The nitro group in 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde is known to enhance binding affinity to biological targets, while the cyano and carboxaldehyde groups provide opportunities for further derivatization. These features make it a versatile building block for designing new drugs.
One of the most compelling aspects of this compound is its utility as a key intermediate in the synthesis of more complex molecules. The carboxaldehyde functionality, for instance, can undergo condensation reactions with various nucleophiles to form amides or esters, while the cyano group can be reduced to an amine or converted into other functional groups. The difluoromethyl substituent is particularly interesting because it can improve metabolic stability and binding interactions with biological targets. These properties have made 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde a valuable asset in drug discovery pipelines.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic and pharmacodynamic properties. In particular, difluoromethyl groups have been shown to enhance binding affinity, metabolic stability, and oral bioavailability. The incorporation of this moiety into 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde underscores its potential as a lead compound or intermediate in the development of new therapeutics.
The nitro group in this compound also plays a crucial role in its reactivity and biological activity. Nitroaromatics and nitroheterocycles are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The electron-withdrawing nature of the nitro group can modulate electronic effects in the molecule, influencing its interactions with biological targets. Furthermore, nitro groups can be reduced to amino groups under specific conditions, providing another avenue for structural diversification.
From a synthetic chemistry perspective, 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde offers several advantages as an intermediate. Its multifunctional nature allows for multiple points of modification, enabling chemists to explore a wide range of structural variations. This flexibility is crucial in drug discovery, where optimizing multiple parameters is often necessary to achieve desired pharmacological outcomes. The compound's ability to serve as a precursor for various biologically active molecules makes it a promising candidate for further investigation.
In conclusion,2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde (CAS No. 1806959-41-0) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of functional groups—cyano, nitro, carboxaldehyde, and difluoromethyl—makes it a valuable intermediate for synthesizing novel bioactive molecules. The growing interest in fluorinated compounds and heterocyclic scaffolds further highlights its importance as a building block in drug discovery efforts.
1806959-41-0 (2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde) Related Products
- 2171832-77-0(4-(4-chloro-3-methylphenyl)-1-methoxybutan-2-amine)
- 1806331-15-6(1,2-Dimethyl-3-fluoro-5-(fluoromethoxy)benzene)
- 865249-19-0(methyl 2-(2Z)-6-bromo-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1110999-19-3(2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide)
- 1035928-20-1(4-(4-fluorophenyl)-2-methoxybenzoic Acid)
- 86267-88-1(2H-1,4-BENZOXAZINE-3-CARBONITRILE, 4-ACETYL-3,4-DIHYDRO-)
- 135328-55-1(1-(benzyloxy)-2-nitro-4-(trifluoromethyl)benzene)
- 1797222-21-9(2-(cyclopentylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one)
- 121358-45-0(121358-45-0)
- 1805053-44-4(5-Amino-4-bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine)




